molecular formula C13H20O2 B14850902 5-Tert-butyl-2-(propan-2-yloxy)phenol

5-Tert-butyl-2-(propan-2-yloxy)phenol

Cat. No.: B14850902
M. Wt: 208.30 g/mol
InChI Key: LVWDGCXOVCDQAF-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(propan-2-yloxy)phenol is a phenolic compound characterized by a tert-butyl group at the 5-position and an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the aromatic ring. This structure imparts unique physicochemical properties, including enhanced steric hindrance and modified electronic effects due to the electron-donating isopropoxy substituent. The tert-butyl group contributes to increased hydrophobicity and thermal stability, making the compound valuable in applications such as polymer stabilizers, intermediates in organic synthesis, and specialty chemicals .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

5-tert-butyl-2-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O2/c1-9(2)15-12-7-6-10(8-11(12)14)13(3,4)5/h6-9,14H,1-5H3

InChI Key

LVWDGCXOVCDQAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(propan-2-yloxy)phenol typically involves the alkylation of 5-tert-butyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(propan-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Tert-butyl-2-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and ligands.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(propan-2-yloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The tert-butyl and isopropoxy groups can influence the compound’s hydrophobic interactions and binding affinity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-Tert-butyl-2-(propan-2-yloxy)phenol with structurally related phenolic derivatives:

Compound Name Substituents Key Properties/Applications Reference
This compound 5-tert-butyl, 2-isopropoxy High thermal stability, polymer additive
5-Bromo-2-tert-butylphenol 5-bromo, 2-tert-butyl Intermediate in alkylation reactions
4-Tert-butyl-2-nitro phenol 4-tert-butyl, 2-nitro High acidity (nitro group), industrial intermediate
5-Amino-2,4-di-tert-butylphenol 5-amino, 2,4-di-tert-butyl Antioxidant, pharmaceutical intermediate
1-(5-Tert-butyl-2-hydroxyphenyl)-2,2-dimethylpropan-1-one 5-tert-butyl, ketone substituent UV stabilizer, specialty chemical
Key Observations:

Electronic Effects: The isopropoxy group in this compound donates electrons via resonance, reducing phenol acidity compared to nitro-substituted analogs (e.g., 4-Tert-butyl-2-nitro phenol, where the nitro group withdraws electrons, increasing acidity) . Amino-substituted derivatives (e.g., 5-Amino-2,4-di-tert-butylphenol) exhibit basicity and enhanced antioxidant activity due to the lone pair on the nitrogen .

Steric Hindrance: The 2-isopropoxy group in the target compound creates steric bulk, limiting reactivity at the ortho position. This contrasts with smaller substituents like methoxy groups (e.g., in 5-Bromo-2-tert-butylphenol derivatives), which allow for easier functionalization .

Thermal and Oxidative Stability: Di-tert-butyl derivatives (e.g., 5-Amino-2,4-di-tert-butylphenol) demonstrate superior oxidative stability due to multiple bulky groups, whereas mono-tert-butyl compounds (e.g., 4-Tert-butyl-2-nitro phenol) are more reactive .

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